1-(4-methoxyphenyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been studied by X-ray diffraction analysis .Chemical Reactions Analysis
The synthesis process of similar compounds involves the formation of 1,4-benzenedicarboxylate anions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel fused thiazolo[3,2-a] pyrimidinones and pyrimido[2,1-b][1,3]thiazinones have been detailed, demonstrating the utility of this compound in generating derivatives with potential cytotoxic activity against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines (I. M. Abbas et al., 2015). Additionally, studies on heterocyclic compounds involving the synthesis of 1,3-diaryl-5-(arylazo/N-substituted p-sulphamylbenzeneazo) dihydro-2-thioxo-4,6 (1H, 5H)-pyrimidinediones have shown considerable activity against various micro-organisms, highlighting the chemical's relevance in antimicrobial research (S. Nigam et al., 1981).
Biological Activities
The derivatives of the specified chemical compound have been synthesized and evaluated for various biological activities. For instance, eco-friendly synthesis of pyridopyrimidinones derivatives demonstrated their role as corrosion inhibitors for carbon steel, indicating applications in material science and engineering (Y. Abdallah et al., 2018). Another study synthesized novel oxo pyrimido pyrimidine derivatives, exploring their pharmacological and biological activities, further underlining the compound's versatility in drug development and material science (Madhav S. Jadhav et al., 2022).
Anticonvulsant and Antimicrobial Evaluation
Research has also focused on evaluating the anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives, illustrating the potential of these compounds in medical applications (H. Severina et al., 2019). Furthermore, the synthesis and antimicrobial evaluation of new dihydropyrmidine derivatives have been conducted, showcasing their broad biological activities and potential as antibacterial, antiviral, and anticancer agents (Sahar B. Al-Juboori, 2020).
Antitumor Activity and Molecular Modeling
The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have demonstrated potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017). This indicates the compound's significant potential in the development of new anticancer drugs.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-18-10-7-5-9(6-8-10)16-12-4-2-3-11(12)13(19)15-14(16)17/h5-8H,2-4H2,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQHFDAAJWTRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCC3)C(=S)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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